2-Heptenoic acid

Description

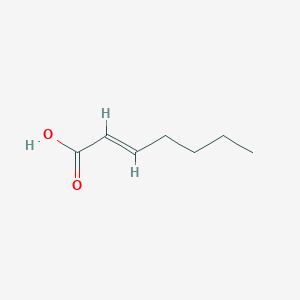

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURNCBVQZBJDAJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893639 | |

| Record name | (2E)-2-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Disagreeable rancid aroma | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224.00 to 228.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Heptenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils, Soluble (in ethanol) | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.978 | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10352-88-2, 18999-28-5 | |

| Record name | trans-2-Heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010352882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018999285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Heptenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hept-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hept-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IB74EZ67V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Heptenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-2-Heptenoic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Heptenoic acid, a medium-chain unsaturated fatty acid, is a molecule of interest in various scientific domains, including flavor and fragrance chemistry, as well as a building block in the synthesis of more complex organic molecules such as pharmaceuticals and agrochemicals.[1] Its specific stereochemistry and functional group arrangement impart distinct chemical reactivity and biological relevance. This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental protocols for the synthesis, purification, and analysis of (E)-2-Heptenoic acid.

Chemical Structure and Properties

(E)-2-Heptenoic acid is characterized by a seven-carbon chain with a carboxylic acid functional group and a trans-configured double bond between the second and third carbon atoms.[2][3] This α,β-unsaturated carboxylic acid structure is key to its reactivity.

Table 1: Physicochemical Properties of (E)-2-Heptenoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [3][4] |

| Molecular Weight | 128.17 g/mol | [3] |

| IUPAC Name | (2E)-hept-2-enoic acid | [3][4] |

| CAS Number | 10352-88-2 | [3] |

| Appearance | Colorless liquid | [5] |

| Odor | Rancid | [5] |

| Boiling Point | 224-228 °C at 760 mmHg | [5] |

| Melting Point | -19 °C (estimate) | - |

| Density | 0.968 - 0.978 g/cm³ at 25 °C | [5] |

| Water Solubility | 1.59 g/L | [4] |

| pKa | 5.2 | [4] |

| logP | 2.41 | [4] |

| Refractive Index | 1.447 - 1.457 at 20 °C | [5] |

Experimental Protocols

Synthesis via Doebner-Knoevenagel Reaction

A common and effective method for the synthesis of (E)-α,β-unsaturated carboxylic acids is the Doebner modification of the Knoevenagel condensation.[6][7] This reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) with a catalytic amount of piperidine (B6355638), followed by decarboxylation.[7][8]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentanal (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine (2-3 volumes relative to the aldehyde).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into an ice-cold solution of hydrochloric acid (e.g., 2 M) to neutralize the pyridine and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous phase).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (E)-2-Heptenoic acid.

Purification

Purification of the crude product is essential to remove unreacted starting materials and side products. Fractional distillation under reduced pressure is a suitable method for purifying (E)-2-Heptenoic acid, given its relatively high boiling point.

Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware joints are properly sealed.

-

Distillation: Transfer the crude (E)-2-Heptenoic acid to the distillation flask. Apply vacuum and gently heat the flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of (E)-2-Heptenoic acid at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

-

Purity Check: Analyze the purity of the collected fraction using an appropriate analytical technique such as GC-FID.

Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of fatty acids. For volatile fatty acids like heptenoic acid, direct injection is often possible, though derivatization to methyl esters can improve peak shape and resolution.[9][10]

Protocol: Direct Injection GC-FID

-

Sample Preparation: Prepare a dilute solution of the purified (E)-2-Heptenoic acid in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

-

GC-FID Conditions:

-

Column: A polar capillary column, such as a wax-type column (e.g., DB-FATWAX UI or Stabilwax-DA), is recommended for the analysis of free fatty acids.[9][11]

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.[10]

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 8-10 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[10]

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Data Analysis: Identify the peak corresponding to (E)-2-Heptenoic acid based on its retention time, which can be confirmed by running a standard. The peak area can be used for quantification.

Biological Signaling and Significance

(E)-2-Heptenoic acid belongs to the class of medium-chain fatty acids (MCFAs).[2] MCFAs are readily absorbed and metabolized in the body, primarily in the liver, for energy production.[12] Some unsaturated fatty acids have been shown to act as signaling molecules, modulating various cellular processes.[13][14][15] For instance, polyunsaturated fatty acids can influence T-cell signaling by altering the composition and structure of membrane lipid rafts.[14][16] While specific signaling pathways directly activated by (E)-2-Heptenoic acid are not yet fully elucidated, its structural similarity to other biologically active fatty acids suggests potential roles in cellular communication and metabolism that warrant further investigation. The bacterial signaling molecule cis-2-decenoic acid, which shares structural similarities, is known to induce biofilm dispersion.[17]

Visualizations

Caption: Experimental workflow for the synthesis, purification, and analysis of (E)-2-Heptenoic acid.

Caption: Generalized metabolic pathway of a medium-chain fatty acid like (E)-2-Heptenoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. np-mrd.org [np-mrd.org]

- 3. 2-Heptenoic acid | C7H12O2 | CID 5282709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound (E)-2-Heptenoic acid (FDB014141) - FooDB [foodb.ca]

- 5. (E)-2-heptenoic acid, 10352-88-2 [thegoodscentscompany.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. agilent.com [agilent.com]

- 10. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GC-FID for free Volatile Fatty Acid quantification - issues - Chromatography Forum [chromforum.org]

- 12. Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. rupress.org [rupress.org]

- 15. Regulatory Activity of Polyunsaturated Fatty Acids in T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Heptenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Heptenoic acid, a valuable unsaturated fatty acid with diverse applications in chemical synthesis and biochemical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its biological significance.

Core Data and Properties

This compound is a medium-chain fatty acid that exists as two geometric isomers, cis and trans. The properties of these isomers, along with the general data for this compound, are summarized below for easy reference and comparison.

Table 1: Chemical Identification and Molecular Weight of this compound and its Isomers

| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Hept-2-enoic acid | 18999-28-5 | C₇H₁₂O₂ | 128.17[1][2] |

| trans-2-Heptenoic acid | (E)-2-Heptenoic acid | 10352-88-2 | C₇H₁₂O₂ | 128.17 |

| cis-2-Heptenoic acid | (Z)-2-Heptenoic acid | 1577-31-7 | C₇H₁₂O₂ | 128.17[3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Disagreeable, rancid | [1] |

| Boiling Point | 224-228 °C at 760 mmHg | [1] |

| Melting Point | -19 °C (estimate) | |

| Density | ~0.95 g/cm³ | |

| Solubility | Soluble in oils | |

| pKa | 4.79 ± 0.10 (Predicted) |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound, particularly the trans isomer, can be effectively achieved through the Knoevenagel-Doebner condensation. An alternative route for creating the carbon-carbon double bond is the Wittig reaction. Detailed methodologies for these synthetic routes are provided below.

Knoevenagel-Doebner Condensation for trans-2-Heptenoic Acid

This method involves the condensation of an aldehyde with malonic acid, followed by decarboxylation, to yield an α,β-unsaturated carboxylic acid.[4][5][6][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (3 equivalents) in pyridine (B92270) (solvent).

-

Addition of Reactants: To the stirred solution, add pentanal (1 equivalent) followed by a catalytic amount of piperidine.

-

Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the pyridine under reduced pressure.

-

Purification: To the residue, add a cold, dilute aqueous solution of ammonium (B1175870) chloride to precipitate the crude product. Filter the precipitate and wash with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure trans-2-Heptenoic acid.

Caption: Knoevenagel-Doebner synthesis workflow for trans-2-Heptenoic acid.

Wittig Reaction for this compound

The Wittig reaction provides a versatile method for synthesizing alkenes by reacting a phosphorus ylide with an aldehyde or ketone.[8][9][10][11][12]

Experimental Protocol:

-

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (4-carboxybutyl)triphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Add a strong base, such as n-butyllithium (2 equivalents), dropwise while maintaining the temperature at 0°C.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by a color change.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution back to 0°C.

-

Add a solution of acetaldehyde (B116499) (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.

-

Biological Significance and Signaling

This compound, as a medium-chain unsaturated fatty acid, is involved in cellular metabolism. While it does not have a single, well-defined signaling pathway in the same manner as signaling proteins, unsaturated fatty acids are known to play crucial roles in regulating metabolic pathways.[13][14][15][16][17]

Unsaturated fatty acids can act as signaling molecules that influence gene expression, often by activating nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). This can lead to changes in the expression of genes involved in lipid and glucose metabolism. They are also integral components of cell membranes, affecting membrane fluidity and the function of membrane-bound proteins.

The diagram below illustrates the general regulatory role of unsaturated fatty acids in metabolic pathways.

References

- 1. This compound | C7H12O2 | CID 5282709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, (Z)- | C7H12O2 | CID 5358355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation [scirp.org]

- 5. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction Practice Problems [chemistrysteps.com]

- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 13. Novel regulatory roles of omega-3 fatty acids in metabolic pathways: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 15. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Editorial: The role of dietary fatty acids in metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Synthesis of (E)-2-Heptenoic Acid: A Technical Guide

This document provides an in-depth technical guide for the stereoselective synthesis of (E)-2-Heptenoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The guide is intended for an audience of researchers, scientists, and professionals in drug development, offering a comparative analysis of prominent synthetic strategies, detailed experimental protocols, and quantitative performance data.

Overview of Synthetic Strategies

The creation of the α,β-unsaturated carbonyl moiety with a defined (E)-geometry is the critical challenge in synthesizing (E)-2-Heptenoic acid. The primary disconnection approach involves forming the C2-C3 double bond by reacting a five-carbon aldehyde (pentanal) with a two-carbon unit that provides the carboxylic acid functionality. Several classical and modern olefination reactions are suitable for this transformation, each with distinct advantages regarding stereoselectivity, yield, and operational simplicity. The most effective methods include the Doebner-Knoevenagel Condensation, the Horner-Wadsworth-Emmons (HWE) Reaction, and the Wittig Reaction.

Doebner-Knoevenagel Condensation

The Knoevenagel condensation, particularly the Doebner modification, represents one of the most direct methods for synthesizing α,β-unsaturated carboxylic acids.[1][2] This reaction involves the condensation of an aldehyde (pentanal) with a compound containing an active methylene (B1212753) group, such as malonic acid. The use of pyridine (B92270) as a solvent and catalyst facilitates both the initial condensation and the subsequent decarboxylation in a single step, typically affording the (E)-isomer as the major product.[2][3]

Reaction Mechanism

The reaction proceeds via the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of pentanal. The resulting aldol-type adduct undergoes dehydration. In the Doebner modification, the use of pyridine at reflux temperature promotes a concerted elimination and decarboxylation to yield the final α,β-unsaturated acid.[1]

References

A Technical Guide to the Synthesis of α,β-Unsaturated Acids via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic strategies for preparing α,β-unsaturated carboxylic acids, a critical structural motif in pharmaceuticals and complex organic molecules. The primary focus is on the application of the Wittig reaction and its highly efficient alternative, the Horner-Wadsworth-Emmons (HWE) reaction. This document details the underlying mechanisms, presents quantitative performance data, and provides detailed experimental protocols for key transformations.

Core Principles and Synthetic Strategy

The direct synthesis of α,β-unsaturated acids via the Wittig reaction is generally impractical. The acidic proton of a carboxyl-functionalized phosphonium (B103445) ylide is incompatible with the strong bases required for ylide formation. Consequently, the most reliable and widely adopted strategy is a two-step sequence:

-

Olefinaton : An aldehyde is reacted with a stabilized phosphorus ylide bearing an ester group (e.g., a (carboalkoxymethylene)triphenylphosphorane) to form an α,β-unsaturated ester. The use of stabilized ylides, where an electron-withdrawing group is attached to the ylidic carbon, is crucial as it favors the formation of the thermodynamically more stable (E)-alkene.[1][2]

-

Hydrolysis : The resulting ester is then hydrolyzed under basic or acidic conditions to yield the target α,β-unsaturated carboxylic acid.

This two-step workflow provides a robust and versatile method for accessing these valuable compounds.

The Wittig Reaction Mechanism

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[2] The mechanism, particularly for stabilized ylides, is understood to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[1] This intermediate rapidly collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[1]

The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers significant advantages.[3] It employs a phosphonate-stabilized carbanion, which is generated by treating a phosphonate (B1237965) ester with a base.

Key Advantages of the HWE Reaction:

-

Higher Nucleophilicity : Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider range of aldehydes, including sterically hindered ones.[3][4]

-

Simplified Purification : The byproduct of the HWE reaction is a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed from the reaction mixture by aqueous extraction. This simplifies product purification compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions.[3]

-

Excellent Stereoselectivity : The HWE reaction typically provides excellent (E)-selectivity, often superior to the standard Wittig reaction.[4]

Overall Synthetic Workflow

The conversion of an aldehyde to an α,β-unsaturated acid is a multi-step process involving the formation of a phosphorus reagent, olefination, and final hydrolysis.

References

Biological Activity of 2-Heptenoic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptenoic acid, a seven-carbon unsaturated fatty acid, exists as two geometric isomers: (E)-2-heptenoic acid (trans) and (Z)-2-heptenoic acid (cis). While the biological activities of fatty acids are widely studied, specific and comparative data on the individual isomers of this compound are less abundant in publicly available literature. This technical guide synthesizes the current understanding of the biological activities of these isomers, drawing parallels from related short-chain fatty acids where specific data is lacking. It provides an overview of their potential antimicrobial and anti-inflammatory properties, detailed experimental protocols for assessing these activities, and discusses potential mechanisms of action involving key signaling pathways. All quantitative data found in the public domain has been summarized, and logical and experimental workflows are visualized to aid in research and development.

Introduction

Unsaturated fatty acids play crucial roles in various biological processes, from serving as energy sources to acting as signaling molecules. The geometric configuration of the double bond, either cis or trans, can significantly influence their physical properties and biological functions.[1] The cis isomer typically introduces a bend in the fatty acid chain, increasing membrane fluidity, whereas the trans isomer has a more linear structure, similar to saturated fatty acids, which tends to decrease membrane fluidity.[1] This structural difference can have profound effects on how these molecules interact with cellular components and biological targets. This guide focuses on the biological activities of (E)-2-heptenoic acid and (Z)-2-heptenoic acid, providing a framework for their investigation as potential therapeutic agents.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for the individual isomers of this compound against a wide range of microorganisms are not extensively documented in the readily available scientific literature, the broader class of fatty acids is known to possess antimicrobial properties. The activity of fatty acids is influenced by factors such as chain length and the presence and configuration of double bonds.

Antibacterial Activity

Short-chain fatty acids have demonstrated antibacterial effects, with their efficacy often being pH-dependent.[2] For instance, related short-chain fatty acids like butyric acid and valeric acid have shown varying MIC values against Gram-negative and Gram-positive bacteria.[2] It is plausible that this compound isomers also exhibit antibacterial properties, potentially through mechanisms involving the disruption of the bacterial cell membrane and inhibition of cellular processes. The cis isomer of 2-decenoic acid, a structurally similar fatty acid, has been shown to inhibit biofilm formation and induce the dispersion of established biofilms.[3] This suggests a potential area of investigation for the isomers of this compound.

Antifungal Activity

Some studies have pointed to the antifungal potential of fatty acids. For example, cis-9-heptadecenoic acid, another unsaturated fatty acid, has demonstrated antifungal activity, with its efficacy being linked to the low intrinsic sterol content of the target fungi.[4] The proposed mechanism involves the partitioning of the fatty acid into the fungal membrane, leading to increased fluidity and disorder, which in turn affects membrane protein function and integrity.[4]

Table 1: Antimicrobial Activity Data for Related Fatty Acids

| Fatty Acid/Derivative | Microorganism | Activity Metric | Value | Reference |

| Butyric Acid | Escherichia coli | MIC | 2300-2500 mg/L | [5] |

| Valeric Acid | Escherichia coli | MIC | 2000-2800 mg/L | [5] |

| Butyric Acid | Campylobacter jejuni | MIC | 500-800 mg/L | [5] |

| Valeric Acid | Campylobacter jejuni | MIC | 500-1000 mg/L | [5] |

| Butyric Acid | Enterococcus faecalis | MIC | 2000 mg/L | [5] |

| Valeric Acid | Enterococcus faecalis | MIC | 2000 mg/L | [5] |

| 2-octanoylbenzohydroquinone | Candida krusei | MIC | 2 µg/mL | [6] |

| 2-octanoylbenzohydroquinone | Rhizopus oryzae | MIC | 4 µg/mL | [6] |

Anti-inflammatory Activity

Short-chain fatty acids are recognized as modulators of inflammatory responses.[7][8][9][10] They can influence the production of pro-inflammatory cytokines and regulate the activity of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Inhibition of Pro-inflammatory Enzymes

Table 2: Anti-inflammatory Activity Data for Related Fatty Acids and Compounds

| Compound | Target | Activity Metric | Value | Reference |

| Linoleyl hydroxamic acid | COX-1/COX-2 | IC50 | 60 µM | [12] |

| Linoleyl hydroxamic acid | h5-LO | IC50 | 7 µM | [12] |

| Linoleyl hydroxamic acid | 12-LO | IC50 | 0.6 µM | [12] |

| Linoleyl hydroxamic acid | 15-LO | IC50 | 0.02 µM | [12] |

| Zileuton (B1683628) | 5-lipoxygenase | IC50 | 0.3-0.5 µM | [13] |

Modulation of Inflammatory Signaling Pathways

Short-chain fatty acids can exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14]

-

NF-κB Pathway: The NF-κB transcription factor is a central regulator of inflammation, inducing the expression of numerous pro-inflammatory genes.[] Some fatty acids have been shown to inhibit NF-κB activation.[2]

-

MAPK Pathway: The MAPK signaling cascades are also crucial in the inflammatory response. The effect of this compound isomers on this pathway remains an area for future investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of this compound isomers.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

-

Preparation of Stock Solution: Dissolve the this compound isomer in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Controls: Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A combination of cis-2-decenoic acid and antibiotics eradicates pre-established catheter-associated biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specificity and Mode of Action of the Antifungal Fatty Acid cis-9-Heptadecenoic Acid Produced by Pseudozyma flocculosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ability of short-chain fatty acids to reduce inflammation and attract leucocytes to the inflamed skin of gilthead seabream (Sparus aurata L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dspace.library.uu.nl [dspace.library.uu.nl]

An In-depth Technical Guide to the Natural Sources and Occurrence of 2-Heptenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid, a medium-chain unsaturated fatty acid, is a molecule of growing interest in various scientific disciplines due to its presence in natural products and its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources, occurrence, and analytical methodologies for the identification and quantification of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile compound in a diverse range of natural sources, including fruits, dairy products, and animal secretions. While its presence is qualitatively documented in several matrices, specific quantitative data remains limited in the scientific literature.

Occurrence in Food Products

Durian Fruit (Durio zibethinus): Various studies on the volatile organic compounds (VOCs) of different durian cultivars have identified a wide array of esters, sulfur compounds, alcohols, ketones, and acids that contribute to its unique and potent aroma. Among these, heptanoic acid has been listed as a constituent, although specific quantification of the 2-heptenoic isomer is not consistently reported.[1][2] The complex mixture of volatiles in durian is influenced by the cultivar and ripeness of the fruit.[3][4][5]

Cheese: The characteristic flavors of many cheeses, particularly those made from sheep and goat milk, are derived from the breakdown of fats and proteins into smaller, volatile molecules, including free fatty acids. Several medium-chain fatty acids contribute to the distinct flavor profiles of these cheeses. While specific quantitative data for this compound is scarce, the presence of various volatile fatty acids in sheep and goat milk cheeses is well-documented.[6][7][8][9]

Occurrence in Animal Products

Royal Jelly: Royal jelly, a secretion from honeybees, is a complex mixture of proteins, sugars, lipids, vitamins, and minerals. The lipid fraction is particularly rich in unique medium-chain fatty acids, many of which are hydroxylated or dicarboxylic. While 10-hydroxy-2-decenoic acid (10-HDA) is the most well-known and abundant fatty acid in royal jelly, other medium-chain fatty acids are also present.[10][11][12][13][14] Direct quantification of this compound in royal jelly is not widely reported, but the matrix is a potential source of diverse medium-chain fatty acids.

Quantitative Data on this compound Occurrence

| Natural Source | Matrix | Compound Reported | Concentration Range | Citation(s) |

| Durian Fruit | Fruit Pulp | Heptanoic Acid | Not Specified | [1][2] |

| Cheddar Cheese | Cheese | Heptanoic Acid | Not Specified | [15] |

| Sheep and Goat Cheese | Cheese | Volatile Fatty Acids | Not Specified for this compound | [6][7][8][9] |

| Royal Jelly | Bee Secretion | Medium-Chain Fatty Acids | Not Specified for this compound | [10][11][12][13][14] |

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction followed by chromatographic separation and detection. The choice of method depends on the matrix and the concentration of the analyte.

Analysis of Volatile Compounds from Durian Fruit using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds, such as this compound, in the headspace of a fruit sample.

a) Sample Preparation:

-

Homogenize a known weight of fresh durian pulp.

-

Transfer a specific amount of the homogenate (e.g., 5 g) into a headspace vial (e.g., 20 mL).

-

Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analytes.

-

If quantitative analysis is desired, add a known amount of an appropriate internal standard.

b) HS-SPME Procedure:

-

Equilibrate the sealed vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatiles to partition into the headspace.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

c) GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the heated injection port of the GC-MS.

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Identification: Compare the mass spectrum of the analyte with a reference library (e.g., NIST) and, if possible, with an authentic standard of this compound.

-

Quantification: Use the peak area of the target ion for this compound relative to the peak area of the internal standard.

-

HS-SPME-GC-MS workflow for durian volatile analysis.

Analysis of Free Fatty Acids in Cheese by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is suitable for the quantification of free fatty acids, including this compound, in a complex matrix like cheese. Derivatization is often necessary to improve the volatility and chromatographic behavior of the fatty acids.

a) Lipid Extraction:

-

Homogenize a known weight of cheese sample.

-

Extract the total lipids using a modified Folch method:

-

Add a chloroform (B151607):methanol (2:1, v/v) mixture to the homogenized cheese.

-

Vortex or blend thoroughly.

-

Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge and collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

b) Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the extracted lipid residue, add a known amount of an internal standard (e.g., heptadecanoic acid).

-

Add a methanolic base solution (e.g., 0.5 M NaOH in methanol) and heat (e.g., at 80°C for 10 minutes) to saponify the lipids.

-

Add a methanolic acid solution (e.g., 14% BF3 in methanol) and heat again (e.g., at 80°C for 10 minutes) to methylate the free fatty acids.

-

Cool the reaction mixture and add a saturated NaCl solution and hexane (B92381).

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

c) GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS.

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: A polar capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

-

Oven Temperature Program: A gradient program suitable for separating a wide range of FAMEs (e.g., start at 100°C, ramp to 240°C).

-

Carrier Gas: Helium.

-

Injector: Split injection.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Identification: Compare the retention time and mass spectrum with an authentic standard of this compound methyl ester.

-

Quantification: Use the peak area of the target ion for this compound methyl ester relative to the peak area of the internal standard methyl ester.

-

GC-MS workflow for free fatty acid analysis in cheese.

Analysis of Fatty Acids in Royal Jelly by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct analysis of underivatized fatty acids, which can be advantageous for thermally labile compounds.

a) Sample Preparation and Extraction:

-

Lyophilize the royal jelly sample to remove water.

-

Weigh a known amount of lyophilized royal jelly.

-

Perform a solid-liquid extraction:

-

Add a suitable organic solvent (e.g., ethanol (B145695) or a mixture of diethyl ether and isopropanol) to the sample.[15][16]

-

Sonnicate or vortex the mixture for a defined period to ensure thorough extraction.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet.

-

Combine the supernatants and evaporate the solvent.

-

-

Reconstitute the dried extract in a known volume of the mobile phase.

-

Add an internal standard if quantitative analysis is required.

-

Filter the final solution through a syringe filter (e.g., 0.45 µm) before injection.

b) HPLC Analysis:

-

HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/minute.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) where the carboxyl group of the fatty acid absorbs.

-

Identification: Compare the retention time with an authentic standard of this compound.

-

Quantification: Create a calibration curve using standards of this compound or use the internal standard method.

Biosynthesis and Signaling Pathways

The biosynthesis of unsaturated fatty acids in organisms like fungi is a well-established process involving a series of enzymatic steps.[1][2][4][17][18] However, specific pathways dedicated to the synthesis of this compound are not well-defined in the current literature. It is likely biosynthesized through general fatty acid synthesis pathways with subsequent modifications by desaturases and other enzymes.

Similarly, while the roles of various fatty acids as signaling molecules are extensively studied, specific signaling pathways directly modulated by this compound are not yet elucidated. Fatty acids can influence cellular processes by acting as ligands for nuclear receptors, modulating enzyme activities, and altering membrane properties.[8][13][19][20][21] Further research is needed to uncover the specific biological roles and signaling cascades associated with this compound.

Generalized fatty acid biosynthesis pathway.

Conclusion

This compound is a naturally occurring medium-chain unsaturated fatty acid found in various food products and animal secretions. While its presence has been qualitatively confirmed in sources such as durian fruit, certain cheeses, and royal jelly, there is a notable lack of specific quantitative data in the existing scientific literature. The analytical methods for its detection and quantification are well-established, primarily relying on chromatographic techniques such as GC-MS and HPLC, often in conjunction with sample preparation steps like extraction and derivatization. The biosynthesis and specific signaling pathways of this compound remain areas that require further investigation. This guide provides a foundational understanding for researchers and professionals, highlighting the current knowledge and identifying key areas for future research to fully elucidate the natural occurrence and biological significance of this molecule.

References

- 1. Fungal lipids: biosynthesis and signalling during plant-pathogen interaction [imrpress.com]

- 2. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of tropical fruit volatile compounds using solid-phase microextraction (SPME) fibers and internally cooled SPME fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chapter - Fatty Acid Metabolism in Fungi | Bentham Science [benthamscience.com]

- 5. Concentrations of volatile 4-alkyl-branched fatty acids in sheep and goat milk and dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fatty Acid Signaling: The New Function of Intracellular Lipases [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry [mdpi.com]

- 17. Lipid Biosynthesis as an Antifungal Target | MDPI [mdpi.com]

- 18. Frontiers | Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi [frontiersin.org]

- 19. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The effect of unsaturated fatty acids on membrane composition and signal transduction in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Heptenoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-heptenoic acid in various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, where understanding the solubility characteristics of active pharmaceutical ingredients and excipients is critical. This document compiles available quantitative data, details relevant experimental methodologies for solubility determination, and provides visual representations of these experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various chemical and biological systems. For this compound, an unsaturated carboxylic acid, solubility is a key parameter in its application in fragrances, as a synthetic intermediate, and in potential pharmaceutical formulations. The following tables summarize the available quantitative data on the solubility of this compound in select organic solvents at standard temperature.

Table 1: Solubility of this compound in Alcohols at 25°C [1]

| Solvent | Chemical Class | Solubility (g/L) |

| Methanol | Alcohol | 798.91 |

| Ethanol | Alcohol | 444.82 |

| Isopropanol | Alcohol | 185.01 |

Table 2: Solubility of this compound in Water

| Solvent | Chemical Class | Solubility (mg/L) | Temperature (°C) | Note |

| Water | Aqueous | 2389 | 25 | Estimated value[2] |

Qualitative Solubility:

-

Oils: this compound is reported to be soluble in oils[3]. This is consistent with the general principle that "like dissolves like," as both this compound (with its seven-carbon chain) and oils are lipophilic in nature.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable data. The following sections detail two common and effective experimental protocols for measuring the solubility of a liquid solute like this compound in organic solvents: the Gravimetric Method and UV-Vis Spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a solvent. It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

2.1.1. Principle

A saturated solution is prepared by adding an excess amount of the solute to a known amount of the solvent and allowing the mixture to reach equilibrium. After separating the undissolved solute, a known mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then measured, from which the solubility can be calculated.

2.1.2. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Oven or vacuum desiccator

2.1.3. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume or mass of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any suspended microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the total mass of the evaporation dish containing the saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a vacuum desiccator can be used for more volatile solvents or heat-sensitive compounds.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or g/100g of solvent).

-

Diagram of the Gravimetric Method Workflow:

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectroscopic Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a sensitive and accurate method for determining concentration, and thus solubility. This compound, being an α,β-unsaturated carboxylic acid, exhibits UV absorbance, making this method suitable.

2.2.1. Principle

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be determined.

2.2.2. Materials and Equipment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound (solute)

-

Organic solvent of interest (must be transparent in the UV-Vis region of interest)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringes and syringe filters

2.2.3. Experimental Procedure

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements will be performed at this wavelength.

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent.

-

Perform a series of serial dilutions from the stock solution to create a set of standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship that follows the Beer-Lambert Law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent and allow it to equilibrate as described in the gravimetric method (Sections 2.1.3.1 and 2.1.3.2).

-

After equilibration and phase separation, carefully withdraw and filter a clear aliquot of the supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the diluted saturated solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

-

Diagram of the UV-Vis Spectroscopic Method Workflow:

References

Spectroscopic Profile of 2-Heptenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Heptenoic acid, a valuable intermediate in various chemical syntheses. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and visual representations of key analytical concepts. This document is intended to serve as a practical resource for researchers and professionals engaged in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for trans-2-Heptenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for trans-2-Heptenoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.0 | Singlet (broad) | - | -COOH |

| 7.08 | Doublet of Triplets | 15.6, 7.0 | H-3 |

| 5.82 | Doublet of Triplets | 15.6, 1.5 | H-2 |

| 2.22 | Quartet | 7.0 | H-4 |

| 1.45 | Sextet | 7.3 | H-5 |

| 1.32 | Sextet | 7.5 | H-6 |

| 0.91 | Triplet | 7.3 | H-7 |

Table 2: ¹³C NMR Spectroscopic Data for trans-2-Heptenoic Acid

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C-1 (C=O) |

| 152.2 | C-3 |

| 121.0 | C-2 |

| 34.2 | C-4 |

| 30.8 | C-5 |

| 22.2 | C-6 |

| 13.9 | C-7 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2960, 2930, 2870 | Medium-Strong | C-H stretch (alkane) |

| 1690-1710 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1640-1680 | Medium | C=C stretch (alkene) |

| 1410-1440 | Medium | O-H bend (in-plane) |

| 980 | Strong | =C-H bend (out-of-plane, trans) |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | Moderate | [M - OH]⁺ |

| 99 | Moderate | [M - C₂H₅]⁺ |

| 85 | High | [M - C₃H₇]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 41 | Very High | [C₃H₅]⁺ |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Small vial

Procedure:

-

Sample Preparation: In a small, clean, and dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS.[1][2]

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[3]

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the instrument's autosampler or manually insert it into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 2-second relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

This compound (liquid)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean and dry.[4] Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[4]

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[4]

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known functional group frequencies to confirm the structure of this compound.

-

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol.[5]

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Appropriate solvent for dilution (e.g., dichloromethane (B109758) or methanol)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.

-

Instrumentation and Method Setup:

-

Set up the GC with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

-

Set the MS to operate in electron ionization (EI) mode, typically at 70 eV.[6][7][8]

-

Set the mass analyzer to scan over a suitable m/z range (e.g., 35-300 amu).

-

-

Injection and Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

The GC will separate the components of the sample, and the eluting compounds will enter the MS for ionization and analysis.

-

The MS will record the mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose a fragmentation mechanism consistent with the observed spectrum to confirm the structure.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Proposed Mass Spectrometry Fragmentation of this compound

The following diagram illustrates a plausible fragmentation pathway for trans-2-Heptenoic acid under electron ionization conditions.

References

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics [scribd.com]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Commercial Suppliers and Technical Guide to High-Purity 2-Heptenoic Acid for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 2-Heptenoic acid, a valuable building block in pharmaceutical research and development. This document outlines key suppliers, their product specifications, and explores its application in the synthesis of potential therapeutic agents, including anticonvulsant compounds. Furthermore, it delves into relevant analytical methodologies and potential biological signaling pathways.

High-Purity this compound: Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, often as a mixture of (E) and (Z) isomers, with purities suitable for research and development purposes. For applications in drug discovery and development, where high purity is critical, it is imperative to consult the supplier's certificate of analysis for detailed information on impurity profiles.

Below is a comparative table of commercial suppliers and their typical specifications for this compound.

| Supplier | Product Number | Purity Specification | CAS Number | Additional Notes |

| TCI America | H0426 | >90.0% (GC) | 18999-28-5 | May contain 3-Heptenoic acid. |

| Chem-Impex | 06294 | ≥ 90% (GC) | 18999-28-5 | Also known as (E)-hept-2-enoic acid. |

| Santa Cruz Biotechnology | sc-227082 | - | 18999-28-5 | For research use only. |

| BOC Sciences | - | - | 18999-28-5 | Offers a range of biochemicals and custom synthesis services.[1] |

| Spectrum Chemical | H1065 | - | 18999-28-5 | Meets or exceeds grade requirements. |

| MedchemExpress | HY-W107869 | 97.0% | 18999-28-5 | Unsaturated fatty acid. |

Note: Purity and specifications can vary by lot. It is essential to request and review the lot-specific Certificate of Analysis (CoA) before purchase and use.

Analytical Methods for Purity Determination and Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for determining the purity of this compound and identifying any impurities.[2][3] The mass spectrum of this compound provides a unique fragmentation pattern that can be used for its identification.

A typical GC-MS analysis workflow for this compound would involve:

Key considerations for the analytical method include the choice of the GC column, temperature programming, and the mass spectrometer's ionization and detection parameters.

Application in Drug Development: Synthesis of Valproic Acid Analogues

This compound serves as a valuable starting material for the synthesis of analogues of valproic acid (VPA), a widely used anticonvulsant drug.[4][5][6] The structural modification of VPA is a key strategy in the development of new antiepileptic drugs with potentially improved efficacy and reduced side effects.

Experimental Protocol: Synthesis of a Valproic Acid Analogue Intermediate

The following is a representative, generalized protocol for the synthesis of a valproic acid analogue intermediate using this compound as a starting material. Specific reaction conditions may need to be optimized.

Step 1: Conversion of this compound to its Acid Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess solvent and reagent under reduced pressure to obtain the crude 2-heptenoyl chloride.

Step 2: Amidation of 2-Heptenoyl Chloride

-

Dissolve the crude 2-heptenoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the desired amine in the same solvent to the cooled acid chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography on silica (B1680970) gel.

Potential Signaling Pathways in Drug Action